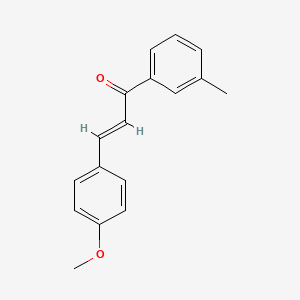![molecular formula C9H4Cl2F5NOS B6299738 3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride CAS No. 22770-95-2](/img/structure/B6299738.png)
3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride is a complex organic compound with the molecular formula C9H4Cl2F5NOS It is known for its unique chemical structure, which includes both dichlorofluoromethylthio and trifluoromethylamino groups attached to a benzoyl fluoride core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to react benzoyl fluoride with dichlorofluoromethylthiol and trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process often includes steps such as distillation, crystallization, and chromatography to ensure the purity and quality of the final product. Safety measures are also crucial due to the potentially hazardous nature of the reagents and intermediates involved.
化学反应分析
Types of Reactions
3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzoyl fluoride derivatives.
科学研究应用
3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl group and have applications in pharmaceuticals and agrochemicals.
Difluoromethylated Compounds: These compounds are known for their use in late-stage functionalization and have similar chemical properties.
Uniqueness
3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride is unique due to the presence of both dichlorofluoromethylthio and trifluoromethylamino groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
属性
IUPAC Name |
3-[[dichloro(fluoro)methyl]sulfanyl-(trifluoromethyl)amino]benzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F5NOS/c10-8(11,13)19-17(9(14,15)16)6-3-1-2-5(4-6)7(12)18/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIDUDXIRWSXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N(C(F)(F)F)SC(F)(Cl)Cl)C(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F5NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
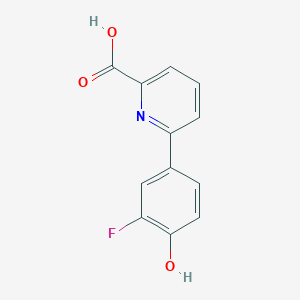
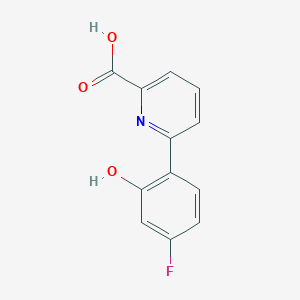
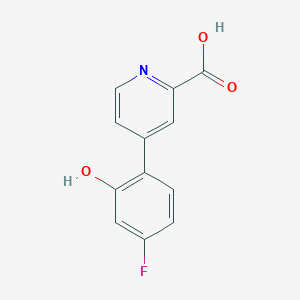
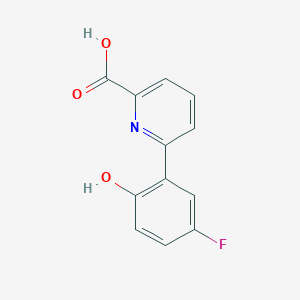

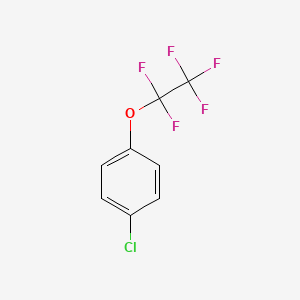
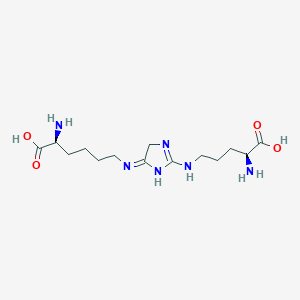
![8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B6299703.png)
![2-(Benzo[d]thiazol-2-yl)-3-fluorophenol](/img/structure/B6299711.png)
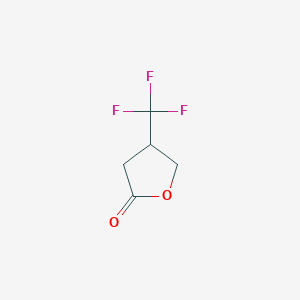
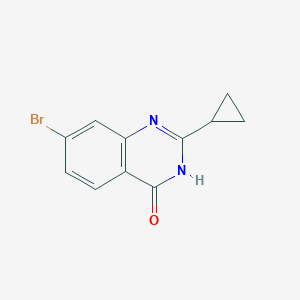
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane](/img/structure/B6299724.png)
![4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]naphthalene-2,7-disulfonic acid;hydrate](/img/structure/B6299726.png)
